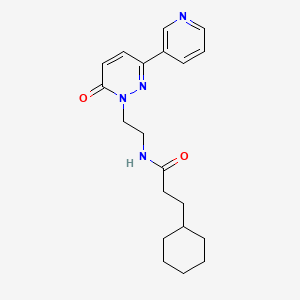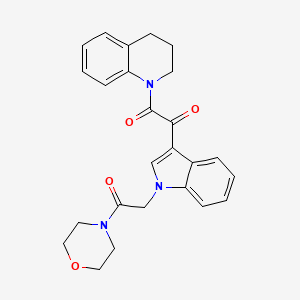![molecular formula C18H18N2O B2402325 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 2176201-00-4](/img/structure/B2402325.png)
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .
Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .
Chemical Reactions Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes often involves sequential oxidative Mannich reactions . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .
Aplicaciones Científicas De Investigación
1. Applications in Stereochemistry and Regiochemistry
The compound 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile and its derivatives are notable in the field of stereochemistry and regiochemistry. Research has shown that 1,3-dipolar cycloadditions of similar compounds, like benzonitrile oxide, to certain bicyclic olefins, occur only to specific bonds, producing exo regioisomers. This demonstrates the compound's utility in understanding and predicting stereochemical outcomes in complex chemical reactions (Taniguchi, Ikeda, & Imoto, 1978).
2. Role in Synthesizing Conformationally Rigid Analogues
The compound plays a role in synthesizing conformationally rigid analogues of certain acids, such as 2-amino- adipic acid. A derivative of 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, was synthesized from related compounds. This process is crucial for the development of specialized molecules with predefined structural rigidity (Kubyshkin et al., 2009).
3. Contribution to Structural and Conformational Studies
Derivatives of this compound have been synthesized and analyzed for their structural and conformational properties. Studies involving X-ray diffraction and spectroscopy have provided insights into the preferred chair-envelope conformation and stereochemical effects, enhancing our understanding of molecular structure and behavior (Diez et al., 1991).
4. Application in Enantioselective Construction
The compound's framework, specifically the 8-azabicyclo[3.2.1]octane scaffold, is central to the family of tropane alkaloids, which exhibit various biological activities. Research has focused on the stereoselective preparation of this structure, highlighting its significance in synthetic organic chemistry and drug development (Rodríguez et al., 2021).
5. Use in Radical Translocation Reactions
The compound has been utilized in the synthesis of azabicyclic compounds through radical translocation reactions. This process is crucial for the formation of complex molecular structures, which are important in medicinal chemistry and material science (Sato et al., 1995).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids, which share a similar core structure, are known to interact with their targets in a variety of ways, often acting as competitive inhibitors or allosteric modulators .
Biochemical Pathways
Tropane alkaloids are known to influence several biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of interesting biological activities .
Propiedades
IUPAC Name |
4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-1-3-14(4-2-12)18(21)20-16-7-8-17(20)10-15(9-16)13-5-6-13/h1-4,16-17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUXOYQJJQYQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)

